ProTx I
Description
Overview of Venom-Derived Peptides as Research Tools
Venoms from a variety of animals, including spiders, scorpions, and cone snails, are complex cocktails of bioactive molecules that have been refined over millions of years of evolution to rapidly immobilize prey. sci-hub.se Among these components, peptide toxins are of particular interest to researchers. These peptides often exhibit high potency and selectivity for specific molecular targets, particularly ion channels. mdpi.com
The intrinsic function of ion channels, such as voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels, is to control the flow of ions across cell membranes, a process fundamental to the generation and propagation of electrical signals in excitable cells like neurons. mdpi.comnih.gov Venom peptides that can modulate the activity of these channels are invaluable as pharmacological probes to dissect the channels' structure, gating mechanisms, and physiological roles. mdpi.comnih.gov By studying how these peptides bind to and affect ion channels, scientists can gain insights into the channels' function in both normal and pathological states. mdpi.com
Significance of ProTx I in Ion Channel Research
This compound has emerged as a particularly significant tool in the field of ion channel research due to its action as a "gating modifier." nih.govnih.gov Unlike pore blockers that physically obstruct the ion conduction pathway, gating modifiers like this compound bind to the voltage-sensing domains (VSDs) of the channel. nih.gov This interaction alters the conformational changes the channel undergoes in response to changes in membrane voltage, typically by shifting the voltage-dependence of activation to more positive potentials. nih.govsmartox-biotech.com This mechanism effectively makes it more difficult for the channel to open, thereby inhibiting its function.
The significance of this compound is further underscored by its promiscuous yet informative interactions with several types of ion channels. It is a potent inhibitor of various voltage-gated sodium channel subtypes, including those resistant to tetrodotoxin (B1210768) (TTX), which are crucial for pain signaling. nih.govsmartox-biotech.com Additionally, this compound has been shown to block T-type calcium channels and the transient receptor potential ankyrin 1 (TRPA1) channel, a key player in pain and inflammation. wikipedia.orgmdpi.com This broad yet specific activity profile allows researchers to investigate the structure-function relationships of these diverse channels.
Mutagenesis studies have pinpointed the binding site of this compound to the extracellular loops of the VSDs in both Nav and TRPA1 channels. rcsb.orgnih.gov Specifically, in Nav1.7, it interacts with the VSDs of domain II and domain IV. nih.gov This detailed understanding of its binding mechanism provides a structural basis for its inhibitory action and aids in the design of more selective and potent ion channel modulators. nih.gov
Scope and Objectives of Academic Inquiry on this compound
The academic inquiry surrounding this compound is multifaceted, with several key objectives:
Elucidating Ion Channel Gating Mechanisms: A primary objective is to use this compound as a molecular probe to understand the intricate conformational changes that ion channels undergo during activation and inactivation. nih.gov By studying how this compound stabilizes the closed state of the channel, researchers can map the movements of the voltage sensors and other channel domains. researchgate.net
Defining Structure-Activity Relationships: Researchers are actively investigating the specific amino acid residues on both this compound and the target ion channels that are critical for their interaction. researchgate.net This involves creating mutations in the toxin and the channel to identify key binding determinants, which is crucial for understanding the molecular basis of its potency and selectivity. rcsb.org
Developing Novel Therapeutic Leads: Given its potent inhibition of channels involved in pain signaling, such as Nav1.7, Nav1.8, and TRPA1, this compound is being explored as a potential scaffold for the development of new analgesic drugs. mdpi.comnih.gov The goal is to engineer variants of this compound with enhanced selectivity for specific pain-related channels to minimize off-target effects.
"Toxineering" for Enhanced Specificity: A novel approach termed "toxineering" involves creating libraries of this compound mutants and screening them against different ion channels. rcsb.org This has successfully yielded variants with altered specificity, demonstrating the feasibility of designing bespoke ion channel modulators for research and therapeutic purposes. rcsb.org
The following table summarizes the inhibitory activity of this compound on various ion channels as reported in academic literature.
| Ion Channel Subtype | IC₅₀ (Inhibitory Concentration 50%) | Reference |
| Human CaV3.1 | 0.2 µM | |
| Human CaV3.2 | 31.8 µM | |
| Rat NaV1.8 | 27 nM | nih.gov |
| Human NaV1.2 | ~60-130 nM | nih.gov |
| Human NaV1.5 | < 100 nM | smartox-biotech.com |
| Human NaV1.6 | ~60-130 nM | nih.gov |
| Human NaV1.7 | < 100 nM | smartox-biotech.com |
Properties
IUPAC Name |
4-amino-5-[[57-(4-aminobutyl)-13-(3-amino-3-oxopropyl)-36,39,68-tris(3-carbamimidamidopropyl)-24-[[1-[[1-[[3-carboxy-1-[[2-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-16-(1-hydroxyethyl)-4,42-bis(hydroxymethyl)-71-[(4-hydroxyphenyl)methyl]-33,54-bis(1H-imidazol-4-ylmethyl)-27,74-bis(1H-indol-3-ylmethyl)-7-methyl-51,77-bis(2-methylpropyl)-2,5,8,11,14,17,26,29,32,35,38,41,44,47,50,53,56,59,66,69,72,75,78,81,84,91-hexacosaoxo-48-propan-2-yl-21,22,62,63,87,88-hexathia-3,6,9,12,15,18,25,28,31,34,37,40,43,46,49,52,55,58,67,70,73,76,79,82,85,90-hexacosazatricyclo[43.40.4.219,60]hennonacontan-65-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C171H245N53O47S6/c1-81(2)50-108-141(243)191-65-128(232)189-66-129(233)199-121-73-272-275-76-124-161(263)214-119(71-226)157(259)201-104(35-23-47-183-169(175)176)144(246)200-105(36-24-48-184-170(177)178)147(249)208-115(57-93-63-181-79-194-93)142(244)192-68-131(235)198-112(54-90-60-186-100-31-18-15-28-96(90)100)151(253)217-126(163(265)223-135(83(5)6)164(266)212-114(56-92-62-188-102-33-20-17-30-98(92)102)153(255)210-117(59-134(239)240)143(245)193-69-132(236)221-137(86(10)228)166(268)211-111(52-88-26-13-12-14-27-88)150(252)215-120(72-227)168(270)271)78-277-276-77-125(220-167(269)138(87(11)229)224-148(250)107(43-44-127(174)231)197-130(234)67-190-139(241)85(9)196-156(258)118(70-225)213-158(121)260)162(264)218-123(160(262)202-103(34-21-22-46-172)145(247)209-116(58-94-64-182-80-195-94)154(256)205-109(51-82(3)4)155(257)222-136(84(7)8)165(267)219-124)75-274-273-74-122(216-140(242)99(173)42-45-133(237)238)159(261)203-106(37-25-49-185-171(179)180)146(248)206-110(53-89-38-40-95(230)41-39-89)149(251)207-113(152(254)204-108)55-91-61-187-101-32-19-16-29-97(91)101/h12-20,26-33,38-41,60-64,79-87,99,103-126,135-138,186-188,225-230H,21-25,34-37,42-59,65-78,172-173H2,1-11H3,(H2,174,231)(H,181,194)(H,182,195)(H,189,232)(H,190,241)(H,191,243)(H,192,244)(H,193,245)(H,196,258)(H,197,234)(H,198,235)(H,199,233)(H,200,246)(H,201,259)(H,202,262)(H,203,261)(H,204,254)(H,205,256)(H,206,248)(H,207,251)(H,208,249)(H,209,247)(H,210,255)(H,211,268)(H,212,266)(H,213,260)(H,214,263)(H,215,252)(H,216,242)(H,217,253)(H,218,264)(H,219,267)(H,220,269)(H,221,236)(H,222,257)(H,223,265)(H,224,250)(H,237,238)(H,239,240)(H,270,271)(H4,175,176,183)(H4,177,178,184)(H4,179,180,185) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAZSKURKBASCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)N1)CO)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)C(C)C)CC(C)C)CC4=CNC=N4)CCCCN)NC2=O)NC(=O)C(CCC(=O)O)N)CCCNC(=N)N)CC5=CC=C(C=C5)O)CC6=CNC7=CC=CC=C76)CC(C)C)CO)CCCNC(=N)N)CCCNC(=N)N)CC8=CNC=N8)CC9=CNC1=CC=CC=C19)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)C(C)O)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C171H245N53O47S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3988 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery, Isolation, and Primary Biochemical Characterization of Protx I
Bioprospecting and Source Organism: Thrixopelma pruriens (Peruvian Green-Velvet Tarantula)
ProTx I is a natural peptide toxin isolated from the venom of the tarantula Thrixopelma pruriens, commonly known as the Peruvian Green-Velvet Tarantula. wikipedia.orgpainnewsnetwork.org This species is native to South America. painnewsnetwork.org The venom is utilized by the spider to immobilize its prey. wikipedia.org Spider venoms, in general, are considered a vast resource for discovering novel bioactive peptides, with estimates suggesting the existence of millions of such compounds. mdpi.com The investigation of venoms from species like T. pruriens is a key aspect of bioprospecting for new pharmacological tools and potential drug leads. rcsb.orgnih.gov this compound, also identified as Beta/omega-theraphotoxin-Tp1a, is one of several toxins, including ProTx-II and ProTx-III, that have been isolated from this particular tarantula's venom. wikipedia.orgresearchgate.net
Methodologies for Venom Extraction and Peptide Isolation
The isolation of this compound from the source organism begins with the extraction of crude venom from specimens of Thrixopelma pruriens. Following extraction, the complex venom mixture, which contains a multitude of different peptides and proteins, undergoes a multi-step purification process. researchgate.net
A primary and crucial technique used for separating the components of the venom is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.net This chromatographic method separates peptides based on their hydrophobicity. In a typical procedure, the crude venom is loaded onto an RP-HPLC column (such as a C18 column), and peptides are eluted using a gradient of an organic solvent, like acetonitrile, in an aqueous solution. researchgate.net Fractions are collected as they elute from the column, and these fractions are then screened for biological activity on target ion channels, such as voltage-gated sodium channels. researchgate.net This activity-guided fractionation allows researchers to pinpoint the specific fractions containing the peptide of interest, which can then be subjected to further rounds of purification until the peptide, in this case this compound, is isolated in a pure form. researchgate.net
Peptide Sequence Elucidation
This compound is a 35-amino-acid peptide. wikipedia.orgrcsb.org The primary structure, or amino acid sequence, was determined following its purification. Modern peptide sequencing is typically accomplished using a combination of Edman degradation and mass spectrometry-based techniques. The full amino acid sequence of this compound is presented in the tables below. wikipedia.orgrndsystems.com This sequence is homologous to other toxins found within the Theraphosinae subfamily of tarantulas. wikipedia.org
Table 1: Amino Acid Sequence of this compound (Three-Letter Code)
| Position | Amino Acid | Position | Amino Acid | Position | Amino Acid |
| 1 | Glu | 13 | Gln | 25 | His |
| 2 | Cys | 14 | Thr | 26 | Gly |
| 3 | Arg | 15 | Cys | 27 | Trp |
| 4 | Tyr | 16 | Cys | 28 | Cys |
| 5 | Trp | 17 | Lys | 29 | Val |
| 6 | Leu | 18 | His | 30 | Trp |
| 7 | Gly | 19 | Leu | 31 | Asp |
| 8 | Gly | 20 | Val | 32 | Gly |
| 9 | Cys | 21 | Cys | 33 | Thr |
| 10 | Ser | 22 | Ser | 34 | Phe |
| 11 | Ala | 23 | Arg | 35 | Ser |
| 12 | Gly | 24 | Arg |
Table 2: Amino Acid Sequence of this compound (One-Letter Code)
| Sequence |
| ECRYWLGGCSAGQTCCKHLVCSRRHGWCVWDGTFS |
Disulfide Connectivity Mapping
The structure and stability of this compound are critically dependent on the formation of three specific disulfide bonds. wikipedia.org These covalent linkages between cysteine residues create the characteristic Inhibitory Cystine Knot (ICK) motif. smartox-biotech.comresearchgate.net Determining the correct pairing of these cysteine residues is essential for understanding the peptide's three-dimensional structure and function. nih.gov
The disulfide bridge connectivity for this compound has been identified as Cys2-Cys16, Cys9-Cys21, and Cys15-Cys28. wikipedia.orgrndsystems.com The determination of these linkages is achieved through sophisticated analytical techniques. Methodologies for disulfide bond mapping often involve enzymatic digestion of the intact, non-reduced peptide, followed by analysis using mass spectrometry (MS). nih.govnih.gov To avoid the potential for disulfide bond scrambling, which can occur at neutral or alkaline pH, enzymes like pepsin, which functions at an acidic pH, are often used for digestion instead of trypsin. nih.govnih.gov The resulting mixture of disulfide-linked peptide fragments is then analyzed by MS/MS techniques, such as Electron Transfer Higher-Energy Dissociation (EThcD), which can fragment the peptide backbone while leaving the disulfide bonds intact, allowing for unambiguous identification of the connected cysteine residues. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine the complete three-dimensional structure of the peptide, which inherently reveals the disulfide connectivity. wikipedia.orgnih.gov
Table 3: Disulfide Connectivity in this compound
| Bond | Cysteine Pair |
| 1 | Cys2 - Cys16 |
| 2 | Cys9 - Cys21 |
| 3 | Cys15 - Cys28 |
Structural Biology of Protx I
Inhibitory Cystine Knot (ICK) Motif and Global Fold
ProTx I belongs to the inhibitory cystine knot (ICK) family of peptides, a common structural motif found in many spider and cone snail toxins that target ion channels. researchgate.netnih.govfrontiersin.orgacs.orgacs.org The ICK motif is characterized by a stable three-dimensional fold maintained by a network of disulfide bonds. frontiersin.orgacs.orgucl.ac.uk In peptides with the ICK fold, typically six cysteine residues form three disulfide bonds with a characteristic connectivity pattern, often Cys(I)-Cys(IV), Cys(II)-Cys(V), and Cys(III)-Cys(VI). frontiersin.orgacs.org This arrangement creates a pseudo-knot structure where one disulfide bond threads through a ring formed by the other two disulfide bonds and the intervening peptide backbone. frontiersin.org This motif confers exceptional structural stability to the peptide. frontiersin.orgacs.orgucl.ac.uk
This compound is a 35-residue peptide containing six cysteine residues. nih.govrcsb.orgrndsystems.com The disulfide bridge connectivity in this compound has been reported as 2-16, 9-21, and 15-28. rndsystems.com This disulfide framework contributes to the rigidity of the peptide core. nih.gov Despite its rigid core, this compound exhibits some conformational flexibility, particularly in its termini. acs.org The global fold of this compound, consistent with the ICK motif, features an antiparallel beta-sheet structure stabilized by disulfide bonds. frontiersin.org
High-Resolution Structural Determination Techniques
Determining the high-resolution structure of this compound, both in isolation and in complex with its targets, is essential for elucidating its molecular interactions and inhibitory mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy has been a primary technique for determining the solution structure of this compound and related ICK peptides. nih.govrcsb.orgfrontiersin.orgacs.orguq.edu.au NMR studies provide detailed information about the conformation of the peptide in solution, including the arrangement of its secondary structural elements and the connectivity of its disulfide bonds. frontiersin.orgacs.orguq.edu.au
Cryo-Electron Microscopy (Cryo-EM) Applications in Peptide-Channel Complexes
Cryo-EM has emerged as a powerful technique for determining the structures of large membrane protein complexes, including voltage-gated ion channels bound to peptide toxins like this compound. researchgate.netnih.govnih.govrcsb.orgrcsb.org Cryo-EM allows for the visualization of the toxin-channel interface at near-atomic resolution, providing insights into the specific residues involved in binding and the conformational changes induced in the channel upon toxin binding. researchgate.netnih.govnih.gov
Cryo-EM studies have been conducted on the complex of this compound with human Naᵥ1.8 channels. researchgate.netnih.govresearchgate.net These studies have revealed that this compound binds to the voltage-sensing domain II (VSDII) of Naᵥ1.8. researchgate.netnih.govresearchgate.net The binding involves the peptide wrapping around the top of the S3 helix in VSDII. nih.gov Interactions are mediated by both membrane anchoring via a hydrophobic patch on the peptide and potential hydrogen bonds between polar residues on this compound and specific residues on the channel's S3-S4 linker. nih.gov The cryo-EM structure of the hNaᵥ1.8-ProTx-I complex was determined at a resolution of 2.8 Å, which was higher than that of the apo-hNaᵥ1.8 structure, suggesting a stabilizing effect of this compound binding. researchgate.netnih.gov
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational techniques used to study the dynamic behavior of molecules, providing insights into their conformational flexibility and interactions over time. mdpi.comdntb.gov.uafrontiersin.orgnih.gov These simulations can complement experimental structural data by exploring the range of conformations a peptide can adopt and how it interacts with its environment, such as a lipid bilayer or an ion channel. researchgate.net
MD simulations have been employed to study the membrane-binding properties and orientation of this compound in lipid bilayers. researchgate.net These simulations can predict which residues of this compound are more likely to interact with the lipid membrane. researchgate.net For example, simulations have indicated that residues like Glu1, Cys2, Tyr4, Lys17, His18, and Trp30 are more likely to contact the lipid bilayer, while others such as Cys9, Cys21, Ser22, Arg23, Cys28, and Val29 are less likely to be close to the membrane. researchgate.net MD simulations can also provide information on the angle of the peptide relative to the membrane surface. researchgate.net
While some MD simulation tools are general-purpose mdpi.comdntb.gov.uafrontiersin.orgnih.gov, specific applications like "Protex" focus on particular aspects such as proton exchange in simulations dntb.gov.uafrontiersin.orgnih.gov, which may or may not be directly applicable to studying this compound itself but highlight the diverse applications of MD simulations in molecular biology.
Comparative Structural Analysis with Related Toxins
Comparing the structure and binding mechanisms of this compound with other related toxins that target similar ion channels can provide valuable insights into the structural determinants of potency and selectivity. Many spider venom peptides that modify voltage-gated ion channels share the ICK motif but exhibit different channel specificities. researchgate.netacs.orgacs.org
Molecular Mechanisms of Protx I Action
Voltage Sensor Domain (VSD) Interaction Hypothesis
The prevailing hypothesis for ProTx I's mechanism involves its interaction with the voltage sensor domains (VSDs) of susceptible ion channels. researchgate.netsmartox-biotech.comjhu.eduatamankimya.comworthington-biochem.com VSDs are crucial components of voltage-gated channels, responsible for sensing changes in membrane potential and undergoing conformational changes that lead to channel opening or closing. biorxiv.orgembopress.org this compound, as a gating modifier toxin, binds to these domains and interferes with their normal function. researchgate.netjhu.edumdpi.com
Specific Binding Sites on Ion Channel Voltage Sensor Domains (e.g., S1-S4)
Research indicates that this compound primarily interacts with the S1-S4 segments that constitute the voltage sensor domains. nih.govresearchgate.netsmartox-biotech.comjhu.edupnas.orgnih.govelifesciences.org Studies utilizing techniques such as paddle chimeras, where VSDs or specific segments from Naᵥ channels are transplanted into other channels like Kv2.1, have helped to localize this compound binding sites. jhu.eduworthington-biochem.comnih.govresearchgate.net
For instance, studies using Kv2.1/Naᵥ1.7 paddle chimeras revealed that this compound primarily interacts with the voltage sensor domains in domains II and IV of Naᵥ1.7. researchgate.netresearchgate.net Similarly, in Naᵥ1.2, this compound has been shown to interact with VSDs in domains II and IV. elifesciences.orgnih.gov In the case of TRPA1, this compound binds to the S1-S4 gating domain, specifically involving the S1-S2 extracellular loop. nih.govmdpi.com Structural studies, such as cryo-EM of Naᵥ1.8 in complex with this compound, have provided more detailed insights, showing the peptide binding to VSDII and interacting with residues on the S3-S4 linker. nih.govnih.gov
Data from various studies highlight the interaction of this compound with specific VSDs across different channel types:
| Channel Type | Primary Interaction Sites (VSDs) | Specific Regions/Loops Involved | Relevant Citations |
| Naᵥ1.7 | Domain II, Domain IV | researchgate.netresearchgate.net | |
| Naᵥ1.2 | Domain II, Domain IV | S3b-S4 paddle motifs | elifesciences.orgnih.govresearchgate.net |
| Naᵥ1.8 | Domain II | S3-S4 linker | nih.govnih.gov |
| TRPA1 | S1-S4 gating domain | S1-S2 extracellular loop | nih.govmdpi.com |
| Caᵥ3.1 | Domain III, Domain IV | researchgate.netresearchgate.net |
Conformational Trapping Models and Gating Modulation
This compound is categorized as a gating modifier toxin because it alters the gating process of ion channels. nih.govresearchgate.netsmartox-biotech.comatamankimya.comjhu.eduworthington-biochem.comelifesciences.orgnih.gov A key mechanism proposed for its action is the "voltage-sensor trapping" model. nih.govmdpi.com In this model, this compound binds to the VSD, particularly in the resting or closed state, and impedes its normal outward movement upon membrane depolarization. nih.govnih.gov By stabilizing the VSD in a non-activated conformation, this compound effectively traps the channel in a closed or resting state, thereby inhibiting activation. nih.govnih.gov
This conformational trapping leads to a modulation of channel gating, influencing the transition between different functional states (closed, open, and inactivated). embopress.org For example, this compound binding to Naᵥ channels stabilizes the voltage sensor in the closed conformation, hindering channel opening. nih.gov
Effects on Voltage Dependence of Activation
A hallmark effect of this compound on voltage-gated ion channels is a positive shift in the voltage dependence of activation. nih.govsmartox-biotech.compnas.orgjhu.edunih.gov This means that a stronger depolarization (more positive membrane potential) is required to open the channel in the presence of this compound compared to its absence. researchgate.netnih.gov This shift is consistent with the voltage-sensor trapping mechanism, where the toxin makes it more difficult for the VSD to undergo the conformational changes necessary for activation at less positive potentials. nih.gov
Studies have quantified this effect on various channels. For instance, this compound and ProTx II shifted the voltage dependence of activation of heterologously expressed Naᵥ1.5 channels to more positive potentials. nih.govresearchgate.net this compound also shifts the voltage dependence of activation of Caᵥ3.1. nih.govresearchgate.netsmartox-biotech.com
The magnitude of the voltage shift can vary depending on the channel subtype and experimental conditions.
Influence on Gating Charge Movement
The movement of charged residues within the S4 segment of the VSD, known as gating charge movement, is directly coupled to channel activation. biorxiv.orgembopress.org this compound has been shown to impede this gating charge movement. nih.govatamankimya.com By binding to and stabilizing the VSD in its resting state, this compound hinders the outward translocation of the S4 segment upon depolarization, thereby reducing or blocking the associated gating currents. nih.gov This disruption of gating charge movement is a direct consequence of the voltage-sensor trapping mechanism and underlies the inhibitory effect of this compound on channel activation. nih.gov
Role of Peptide-Membrane Interactions in Modulatory Activity
The interaction of this compound with the cell membrane plays a significant role in its ability to modulate ion channel activity. smartox-biotech.comworthington-biochem.compnas.org this compound, like other gating modifier toxins, possesses an amphipathic structure with a hydrophobic patch and charged residues. nih.govwikipedia.org This allows it to partition into the lipid bilayer and interact with the membrane surface. pnas.orgjhu.edumdpi.comnih.govnih.govwikipedia.orgacs.org
Membrane partitioning is thought to be a prerequisite for high-affinity interactions with the VSDs, which are embedded within the membrane. nih.govnih.govnih.gov The hydrophobic patch of this compound helps anchor the peptide to the membrane, positioning it in close proximity to the extracellular loops of the VSDs where it can then bind to specific residues. nih.govnih.govwikipedia.org Studies have shown that altering the hydrophobic residues in similar gating modifier toxins can significantly impact their membrane-binding ability and, consequently, their inhibitory activity on Naᵥ channels. nih.govacs.org While strong membrane interactions are not always essential for inhibition, hydrophobic interactions are important for correctly positioning the toxin at the membrane surface for effective interaction with the channel. nih.govacs.org
The interaction with anionic lipids in the membrane is also considered important for the binding of gating-modifier toxins like this compound. wikipedia.org
Pharmacological Profile and Target Specificity of Protx I in Research
Voltage-Gated Sodium Channel (NaV) Modulation
ProTx-I acts as a gating modifier of voltage-gated sodium channels, inhibiting them by shifting their voltage dependence of activation to more positive potentials. nih.govsci-hub.se This mechanism is similar to that of other gating modifier toxins that interact with potassium channels. nih.govsci-hub.se
Research has demonstrated that ProTx-I exhibits a broad spectrum of activity against voltage-gated sodium channels. nih.gov It has been shown to inhibit all tested NaV subtypes with similar potency, including both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) channels. smartox-biotech.comnih.govsci-hub.se This makes it one of the first potent peptidyl inhibitors identified for TTX-resistant sodium channels. nih.govsci-hub.se
While ProTx-I demonstrates broad activity, specific interactions and potencies have been characterized for several key subtypes. The toxin is a potent inhibitor of the TTX-resistant channels NaV1.5 and NaV1.8, as well as the TTX-sensitive subtypes NaV1.2 and NaV1.7. researchgate.net For many of these channels, the half-maximal inhibitory concentration (IC₅₀) is in the nanomolar range. smartox-biotech.com
ProTx-I reversibly inhibits the TTX-resistant channel NaV1.8 with an IC₅₀ value reported to be approximately 27-30 nM. researchgate.netsmartox-biotech.comsmartox-biotech.com Its interaction with other subtypes, including NaV1.2, NaV1.5, and NaV1.7, occurs with IC₅₀ values typically ranging between 50 and 100 nM. smartox-biotech.comsmartox-biotech.com The toxin binds to the S1-S4 gating domain of the channels, which is consistent with its function as a gating modifier. researchgate.net Specifically, research on the related toxin ProTx-II has shown interactions with the domain II voltage sensor. researchgate.net
| NaV Subtype | Reported IC₅₀ | Channel Type |
|---|---|---|
| NaV1.8 | ~27 nM | TTX-Resistant |
| NaV1.2 | 50 - 100 nM | TTX-Sensitive |
| NaV1.5 | 50 - 100 nM | TTX-Resistant |
| NaV1.7 | 50 - 100 nM | TTX-Sensitive |
Voltage-Gated Calcium Channel (CaV) Modulation
In addition to its effects on sodium channels, ProTx-I also modulates the activity of certain voltage-gated calcium channels, particularly those of the T-type family. researchgate.netnih.gov
ProTx-I demonstrates notable selectivity among T-type calcium channel subtypes. nih.govnih.gov It is a potent and selective blocker of the human CaV3.1 channel, also known as the α1G subunit. nih.govbiocrick.com The reported IC₅₀ for hCaV3.1 is approximately 0.2 µM. biocrick.commedchemexpress.com In contrast, its affinity for the hCaV3.2 subtype is significantly lower, with a reported IC₅₀ of 31.8 µM. biocrick.commedchemexpress.com This represents a roughly 160-fold greater potency for CaV3.1 over CaV3.2, making ProTx-I a useful research tool for differentiating between these two T-type channel subtypes. smartox-biotech.combiocrick.com The mechanism of action involves shifting the voltage dependence of activation for CaV3.1 to more positive potentials without affecting the voltage dependence of inactivation. smartox-biotech.combiocrick.com Studies using chimeric channels suggest that the domain IV S3-S4 linker region of the CaV3.1 channel is a key determinant for the toxin's high-affinity binding. nih.govbiocrick.com
| CaV Subtype | Reported IC₅₀ | Selectivity (Fold Difference) |
|---|---|---|
| hCaV3.1 | ~0.2 µM | ~160x |
| hCaV3.2 | ~31.8 µM |
Potassium Channel (KV) Modulation (e.g., KV2.1)
The pharmacological activity of ProTx-I extends to voltage-gated potassium channels. Research has shown that ProTx-I inhibits KV2.1 channels, although with less potency than its effects on NaV channels. researchgate.netsmartox-biotech.commedchemexpress.com The potency of ProTx-I on KV2.1 is reported to be about 10-fold lower than its potency on sodium channels. smartox-biotech.com
Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonism
ProTx-I has been identified as the first known high-affinity peptide antagonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel, a nociceptor channel involved in pain and inflammation signaling. wikipedia.orgnih.gov ProTx-I inhibits TRPA1 with an IC₅₀ of 389 ± 77 nM and a maximum inhibition of approximately 91%. nih.gov The binding is reversible upon washout. nih.gov Structural and functional studies have revealed that ProTx-I binds to the extracellular loops of the S1-S4 gating domain of the TRPA1 channel. researchgate.netnih.gov This binding site partially overlaps with the binding site on NaV1.2, yet mutagenesis studies have successfully created ProTx-I variants that are selective for either TRPA1 or NaV1.2, highlighting distinct features of the interaction surfaces. researchgate.netnih.gov
Comparative Pharmacological Analysis with ProTx I in Research
This compound, a 35-amino-acid peptide toxin from the venom of the tarantula Thrixopelma pruriens, belongs to the inhibitor cystine knot (ICK) family of peptides, which are known for their potent interaction with voltage-gated ion channels. researchgate.netsmartox-biotech.comwikipedia.org Its pharmacological profile is characterized by a broad spectrum of activity, inhibiting various voltage-gated sodium (Nav), T-type calcium (Cav), and even some potassium (Kv) channels, as well as the transient receptor potential ankyrin 1 (TRPA1) channel. researchgate.netsmartox-biotech.comwikipedia.orgmdpi.com This contrasts with the more selective profile of its counterpart, ProTx II, and other venom peptides, making a comparative analysis crucial for understanding its unique properties and potential as a research tool.
Comparison with ProTx II
Both this compound and ProTx II are gating modifiers of voltage-gated sodium channels, meaning they shift the voltage dependence of channel activation to more positive potentials. researchgate.netsmartox-biotech.comsci-hub.se However, their selectivity and potency against different Nav channel subtypes differ significantly. This compound exhibits a more promiscuous inhibition profile, affecting a wide range of Nav subtypes with similar potency. researchgate.netwikipedia.org It is a potent inhibitor of both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) sodium channels, including Nav1.8, with IC50 values generally in the range of 60–130 nM for most human Nav isoforms. nih.gov It shows only a slight selectivity for rat Nav1.8 with an IC50 of 27 nM. nih.gov
In stark contrast, ProTx II is renowned for its high potency and remarkable selectivity for the human Nav1.7 channel, a key target in pain research. nih.govnih.govwikipedia.org ProTx II inhibits hNav1.7 with an IC50 value of approximately 0.3 nM, making it at least 100-fold more potent against this subtype compared to other Nav channels, for which IC50 values are typically in the 30 to 150 nM range. nih.govnih.govwikipedia.org This high selectivity is a key distinguishing feature from this compound. nih.gov
The two peptides also show differences in their activity on other ion channels. While both can inhibit T-type calcium channels, this compound also potently inhibits the TRPA1 channel, an activity not observed with ProTx II. researchgate.netmdpi.com Furthermore, synthetic this compound has been shown to inhibit Kv2.1 channels, an effect not shared by ProTx II. smartox-biotech.comsmartox-biotech.com These differences in off-target activity are significant for their application as pharmacological tools. The structural basis for this divergence in selectivity, despite both peptides sharing the ICK scaffold, lies in differences in their amino acid sequences and surface charge distributions, which affect their interaction with the voltage-sensor domains (VSDs) of the channels. researchgate.netwikipedia.org
| Target Channel | This compound IC50 | ProTx II IC50 | Reference |
|---|---|---|---|
| hNav1.7 | ~60-130 nM | 0.3 nM | nih.govnih.gov |
| rNav1.8 | 27 nM | Potent inhibitor | nih.govnih.gov |
| hNav1.5 | Potent inhibitor | ~30-150 nM | researchgate.netnih.gov |
| hCav3.1 (T-type) | 50 nM | Potent inhibitor | smartox-biotech.com |
| TRPA1 | Potent antagonist | No activity | researchgate.netmdpi.com |
| Kv2.1 | Inhibits | No activity | smartox-biotech.comsmartox-biotech.com |
Comparison with Other Venom Peptides
The field of venom pharmacology is rich with peptides that modulate sodium channels, providing a broad context for evaluating this compound. Many of these, like this compound, are gating modifiers that bind to the channel's voltage sensors.
Huwentoxin-IV (HWTX-IV) , another spider venom peptide, also targets Nav1.7. However, direct comparison reveals ProTx II to be significantly more potent, with a 30-fold higher affinity for hNav1.7 than HWTX-IV (IC50 of 0.7 nM for ProTx II vs. 22.7 nM for HWTX-IV). nih.gov Like this compound and II, HWTX-IV acts as a gating modifier, trapping the voltage sensor of domain II (VSD2) in its resting state. nih.gov
GpTX-1 , from the tarantula Grammostola porteri, is another potent Nav1.7 inhibitor with an IC50 of 10 nM. nih.gov It demonstrates a greater selectivity window against Nav1.5 (>1000-fold) compared to HWTX-IV, but has diminished selectivity against the skeletal muscle channel Nav1.4. nih.gov Engineering efforts on GpTX-1 have produced analogs with even greater potency and selectivity, highlighting the therapeutic potential of these venom-derived scaffolds. escholarship.org
Other spider toxins show varied selectivity profiles. For instance, β-TRTX-Gr1b is more than 5-fold selective for Nav1.7, whereas the highly similar β-TRTX-Gr1a (differing by a single amino acid) shows comparable potency across several Nav subtypes, a promiscuity more akin to this compound. uts.edu.au This underscores how minor sequence variations can dramatically alter the pharmacological profile of these peptides.
Unlike this compound, which shows broad activity, many venom peptides have been discovered or engineered to achieve high selectivity for specific Nav subtypes. nih.govescholarship.org This is a crucial aspect for developing targeted therapeutics, for example, for pain, where selectivity for Nav1.7 over cardiac (Nav1.5) or central nervous system channels (e.g., Nav1.1, Nav1.2) is paramount. nih.govescholarship.org this compound's broader spectrum of activity, while less desirable for a highly selective therapeutic, makes it a valuable tool for studying the general mechanism of gating modification across different channel types and for probing the structure-function relationships of various ion channels. researchgate.netnih.gov
| Peptide | Primary Target | Reported IC50 | Key Pharmacological Feature | Reference |
|---|---|---|---|---|
| This compound | Multiple Nav, Cav, TRPA1 | 27 - 130 nM (Nav) | Broad spectrum gating modifier | nih.gov |
| ProTx II | hNav1.7 | 0.3 nM | Highly potent and selective for hNav1.7 | nih.gov |
| Huwentoxin-IV (HWTX-IV) | hNav1.7 | 22.7 nM | Nav1.7 gating modifier, less potent than ProTx II | nih.gov |
| GpTX-1 | hNav1.7 | 10 nM | Potent Nav1.7 inhibitor with high selectivity over Nav1.5 | nih.gov |
| β-TRTX-Gr1b | hNav1.7 | ~41 nM | >5-fold selective for Nav1.7 | uts.edu.au |
Advanced Research Methodologies for Protx I Studies
Chemical Synthesis and Recombinant Expression Strategies for ProTx I and Analogs
The study of this compound and its analogs often involves both chemical synthesis and recombinant expression techniques. Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is a common method for producing peptides. oxfordglobal.com This approach allows for the incorporation of non-natural amino acids and selective modifications. sb-peptide.com While longer sequences can be more challenging to synthesize chemically, advanced technologies like Native Chemical Ligation (NCL) enable the production of longer peptides by ligating smaller synthetic fragments. sb-peptide.com NCL typically requires the presence of cysteine residues at strategic positions. sb-peptide.com Chemical synthesis has been used in the regioselective synthesis of cysteine-rich peptides like this compound. rsc.org Synthetic this compound has been shown to exhibit the same potency as the native peptide. smartox-biotech.com
Recombinant expression offers an alternative, particularly for producing larger quantities of peptides or proteins. oxfordglobal.com This method involves inserting the gene encoding the peptide into a host organism, such as bacteria (e.g., Escherichia coli), yeast, or mammalian cells, which then express the peptide using their natural biological machinery. oxfordglobal.com Recombinant expression has become a viable alternative to chemical synthesis for cysteine-dense peptides. researchgate.net Strategies like expressed protein ligation (EPL) combine recombinant expression with chemical ligation, where a recombinantly produced peptide fragment with a C-terminal thioester can be ligated to a synthetic peptide. rsc.org Recombinant expression of this compound as a membrane-tethered toxin (t-toxin) has been used to screen for its activity against ion channels. nih.gov This approach has been validated to faithfully recapitulate the pharmacological activity of native this compound. nih.gov
The choice between chemical synthesis and recombinant expression depends on factors such as the desired peptide length, the need for specific modifications, and the required yield. oxfordglobal.comsb-peptide.com
Electrophysiological Approaches for Functional Analysis
Electrophysiology is a fundamental technique for studying the functional effects of this compound on ion channels. frontiersin.org It allows for the measurement of electrical currents across cell membranes mediated by ion channel activity. frontiersin.org
Whole-Cell Patch-Clamp Techniques
Whole-cell patch clamp is a widely used configuration in electrophysiology for venom research and ion channel studies. frontiersin.org This technique allows for the analysis of macroscopic currents through ion channels in their native cellular environment or in cell lines heterologously expressing specific ion channels. frontiersin.org In whole-cell patch clamp, a patch pipette is sealed onto the cell membrane, and suction is applied to break the membrane, establishing a low-resistance electrical connection between the pipette interior and the cell cytoplasm. pnas.org This allows for control of the cell's membrane potential (voltage clamp) and measurement of the resulting ionic currents. frontiersin.orgpnas.org
Whole-cell patch clamp has been used to investigate the effects of this compound on various voltage-gated sodium channel subtypes (NaV1.2-NaV1.9) and T-type calcium channels (CaV3.1, CaV3.2, CaV3.3). researchgate.netnih.gov For NaV channel recordings, specific voltage protocols are applied, such as depolarizations from a holding potential, to induce currents. researchgate.net For studying NaV1.8 and NaV1.9 currents, tetrodotoxin (B1210768) (TTX) is often added to the external solution to block TTX-sensitive sodium currents. researchgate.networthington-biochem.com Whole-cell patch clamp can also be used to assess the effect of this compound on spontaneous action potentials in neurons. jneurosci.org
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes is another important method for characterizing ion channels and the effects of toxins like this compound. jhu.eduresearchgate.net Xenopus oocytes are large single cells that are highly amenable to microinjection of mRNA or cDNA encoding ion channel subunits, allowing for heterologous expression. researchgate.netuq.edu.au In TEVC, two electrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to maintain the desired voltage. researchgate.netresearchgate.net This technique is particularly useful for studying the function of ion channels and their modulation by external ligands. researchgate.net
TEVC in Xenopus oocytes has been extensively used to study the interaction of spider toxins, including this compound, with mammalian NaV channels. jhu.edu It has been used to record sodium currents elicited by depolarization and to determine conductance-voltage relationships in the presence and absence of this compound. jhu.edu This method allows for the assessment of toxin potency and effects on channel gating. jhu.eduuq.edu.au Automated TEVC systems are also available, enabling medium- to high-throughput screening of ion channel modulators in a 96-well format. h-brs.de
Gating Current Analysis
Gating current analysis is an electrophysiological technique used to directly measure the movement of voltage sensors within ion channels. jhu.edu Voltage-gated ion channels have charged residues in their voltage-sensing domains (VSDs) that move in response to changes in membrane voltage. jhu.edu This movement generates a small capacitive current known as the gating current, which precedes the opening of the ion pore. jhu.edu
This compound is classified as a gating modifier toxin, meaning it interacts with the VSDs of ion channels and alters their gating properties. researchgate.netjhu.edu Gating current analysis can provide insights into how this compound interacts with the voltage sensors and influences the channel's conformational changes. jhu.edu By measuring changes in gating currents in the presence of this compound, researchers can infer the toxin's mechanism of action, such as stabilizing the voltage sensor in a particular state. researchgate.networthington-biochem.com Studies have suggested that this compound may work by stabilizing voltage sensors in a closed or activated state, depending on the channel subtype. worthington-biochem.comresearchgate.net
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are used to quantify the affinity of a ligand, such as this compound, for its receptor (the ion channel). nih.govnih.gov This technique involves using a radioactively labeled version of the ligand (e.g., 125I-labeled ProTx-II) to bind to the target channel expressed in cells or membranes. nih.govnih.govresearchgate.net By measuring the amount of bound radioligand at different concentrations, researchers can determine the dissociation constant (Kd), which represents the binding affinity. nih.govnih.govresearchgate.net
Radioligand binding assays using 125I-ProTx-II have been employed to study its binding to recombinant human NaV1.7 channels. nih.govnih.govresearchgate.net These assays can reveal the affinity of the toxin for the channel and whether it competes with other known channel modulators for the same binding site. nih.govnih.govresearchgate.net Competition binding experiments with unlabeled this compound or its analogs can determine their affinity by their ability to displace the radiolabeled toxin. nih.gov This method is valuable for characterizing the interaction of this compound and its variants with specific ion channel subtypes. nih.govnih.govresearchgate.net
Data from a radioligand binding assay using 125I-ProTx-II showed a high affinity binding to recombinant hNaV1.7 channels with a Kd of 0.3 nM. nih.govresearchgate.net Competition binding studies have shown that diverse peptides, including ProTx-II, HwTx-IV, and GpTx-1, compete for the same NaV1.7 binding site, indicating interaction with a common site. nih.gov
High-Throughput Screening Methodologies (e.g., Fluorescent Imaging Plate Reader (FLIPR) Assays)
High-throughput screening (HTS) methodologies are essential for screening large libraries of compounds to identify potential ion channel modulators. researchgate.netlabroots.com Fluorescent Imaging Plate Reader (FLIPR) assays are a common HTS method used in ion channel research. labroots.comnih.gov These assays typically utilize fluorescent dyes or genetically encoded fluorescent sensors that respond to changes in intracellular calcium concentration or membrane potential, which are indicators of ion channel activity. nih.govacs.orgmoleculardevices.com
FLIPR assays allow for rapid measurement of fluorescence signals in multi-well plates (e.g., 96, 384, or 1536 wells), enabling the screening of thousands of compounds. labroots.comnih.govmoleculardevices.com For studying voltage-gated channels, including those targeted by this compound, membrane potential dyes or calcium indicators in conjunction with cell lines expressing the target channel are often used. nih.govacs.orgmoleculardevices.com For example, FLIPR assays utilizing membrane-tethered genetic calcium sensors have been developed to identify modulators of T-type calcium channels, which are also targeted by this compound. nih.govacs.org These assays can be optimized to create physiological membrane potentials in cell lines, improving their relevance for studying voltage-gated channels. nih.govacs.org
FLIPR assays have been used to characterize the subtype selectivity of this compound on T-type calcium channels. nih.gov While FLIPR assays are valuable for high-throughput screening, they may have limitations in providing detailed mechanistic information compared to electrophysiological techniques like patch clamp, as they offer less control over the membrane potential. researchgate.net
"Toxineering" and Engineered Variants of this compound
"Toxineering" encompasses a suite of techniques aimed at modifying and screening peptide toxins to understand their structure-function relationships and develop novel ion channel modulators. researchgate.netsmartox-biotech.comrcsb.org This approach leverages molecular biology and electrophysiology to generate and test toxin variants, providing insights into the residues critical for target binding and activity. uq.edu.auresearchgate.net
Alanine-Scanning Mutagenesis for Pharmacophore Mapping
Alanine-scanning mutagenesis is a widely used technique in toxineering to identify the key amino acid residues (the pharmacophore) of a peptide toxin that are essential for its interaction with a target protein. uq.edu.aumybiosource.comrapidnovor.comcreative-biolabs.com This method involves systematically substituting individual amino acids within the peptide sequence with alanine (B10760859), a small, non-reactive amino acid. mybiosource.comrapidnovor.comcreative-biolabs.com By measuring the effect of each alanine substitution on the toxin's activity or binding affinity, researchers can pinpoint residues critical for the interaction. mybiosource.comcreative-biolabs.com
For this compound, alanine scanning mutagenesis, often employed using tethered toxin systems, has been crucial in mapping its pharmacophore on various ion channels, particularly voltage-gated sodium (NaV) channels like NaV1.7 and NaV1.2, and the TRPA1 channel. rcsb.orguq.edu.auresearchgate.netnih.gov This approach revealed distinct, albeit partially overlapping, surfaces of this compound responsible for binding to different channels. rcsb.orgnih.gov For instance, studies identified residues such as L6, W27, V29, W30, and D31 as significantly impacting this compound activity against NaV1.7. researchgate.net Mutagenesis studies have also yielded this compound variants with altered specificity, such as variants active against only TRPA1 (W5A) or NaV1.2 (S22A). rcsb.orgnih.gov
The tethered toxin approach, discussed further in Section 6.5.3, significantly streamlines the alanine-scanning process compared to traditional peptide synthesis, making it faster and more cost-effective for screening numerous variants. uq.edu.auresearchgate.net
Chimeric Channel Constructs for Binding Site Localization
Chimeric channel constructs are valuable tools for localizing the binding sites of toxins like this compound on complex ion channels. researchgate.netuq.edu.aunih.gov This technique involves creating hybrid ion channels by swapping domains or extracellular loops between different channel subtypes or even between different types of ion channels (e.g., swapping voltage-sensing domains from a NaV channel into a Kv channel scaffold). nih.govnih.govmdpi.com By testing the toxin's activity on these chimeric channels, researchers can infer which swapped region contains the toxin binding site. nih.govnih.govmdpi.com
Research using chimeric channels, such as those based on Kv2.1 with domains from NaV1.7 or NaV1.9, has provided insights into the this compound binding site on NaV channels. researchgate.netresearchgate.netnih.govnih.govmdpi.com These studies localized the binding site of this compound to the extracellular loops of the voltage-sensing domains (VSDs), particularly VSDII and VSDIV of NaV1.7. researchgate.netnih.gov For TRPA1, chimeric channel studies identified the extracellular loops of the S1-S4 gating domain as the this compound binding site. researchgate.netrcsb.orgnih.gov While chimeric constructs are effective in identifying binding regions, it's important to note that they may not always fully replicate the binding mechanism on the native, full-length channel. nih.gov
Development and Application of Tethered Toxin (t-toxin) Systems
Tethered toxin (t-toxin) systems represent a significant advancement in studying peptide-ion channel interactions, particularly for screening large libraries of toxin variants. researchgate.netuq.edu.auresearchgate.net In this approach, the peptide toxin is genetically fused to a membrane protein, such as a glycosyl phosphatidylinositol (GPI) anchor, which tethers the toxin to the cell membrane surface. researchgate.netrcsb.orgresearchgate.netnih.gov This effectively increases the local concentration of the toxin near the ion channel target expressed in the same cell, facilitating the study of low-affinity interactions and accelerating screening. researchgate.net
The t-toxin system, typically implemented in Xenopus laevis oocytes, allows for the rapid generation and functional screening of toxin variants produced via recombinant expression from plasmid DNA. uq.edu.auresearchgate.net This bypasses the often laborious and expensive process of chemical synthesis and in vitro folding required for traditional peptide-based studies. uq.edu.auresearchgate.net
Protx I As a Tool Compound in Ion Channel Research
Utility in Elucidating Ion Channel Biophysics and Gating Mechanisms
ProTx I is classified as a "gating modifier" toxin, meaning it alters the normal opening and closing (gating) behavior of ion channels in response to changes in membrane voltage rather than simply blocking the pore. sci-hub.serupress.org Its primary mechanism of action is to inhibit voltage-gated sodium (NaV) channels by shifting their voltage dependence of activation to more positive potentials. nih.govresearchgate.netsci-hub.se This means that a stronger depolarization is required to open the channel, effectively making it less likely to activate. This mechanism is similar to that of other well-known potassium channel gating modifiers like hanatoxin and VSTX1. nih.govsci-hub.se
The peptide has been shown to inhibit all tested sodium channel subtypes (Nav1) with similar potency, including tetrodotoxin-resistant (TTX-r) channels, for which it was one of the first potent peptidyl inhibitors discovered. nih.govresearchgate.netsci-hub.se Studies have demonstrated that this compound binds to the closed state of the sodium channel, stabilizing this conformation and thereby impeding its activation. nih.govnih.govresearchgate.net
Beyond sodium channels, this compound also modulates other types of ion channels. It affects the T-type calcium channel Cav3.1 by shifting its voltage dependence of activation, and it also inhibits the potassium channel Kv2.1, albeit with lower potency than for NaV channels. smartox-biotech.com This promiscuity, while a consideration in experimental design, allows researchers to use this compound to probe and compare the gating mechanisms across different families of ion channels. researchgate.net Its ability to modify channel function provides a powerful method for exploring the biophysical principles that govern how voltage sensors respond to changes in the membrane electric field. nih.gov
| Ion Channel Target | Primary Effect on Gating | IC50 Value |
| Voltage-Gated Sodium (NaV) Channels | Shifts voltage dependence of activation to more positive potentials. nih.govsci-hub.se | < 100 nM for most subtypes. smartox-biotech.com |
| hCav3.1 (T-type Calcium Channel) | Potent blocker; shifts voltage dependence of activation. smartox-biotech.commedchemexpress.com | 0.2 µM. medchemexpress.com |
| hCav3.2 (T-type Calcium Channel) | Significantly less potent blocker than for hCav3.1. medchemexpress.com | 31.8 µM. medchemexpress.com |
| Kv2.1 (Potassium Channel) | Inhibition. smartox-biotech.com | ~10-fold less potent than on NaV channels. smartox-biotech.com |
| TRPA1 (Transient Receptor Potential) | Antagonist/Inhibitor. rcsb.orgnih.gov | N/A |
Contributions to Structure-Function Relationship Studies of Ion Channels
This compound has been instrumental in mapping the parts of ion channels responsible for their function, particularly the voltage-sensing domains (VSDs). Gating modifier toxins like this compound are known to bind to the VSDs, which are composed of the S1-S4 transmembrane segments and are responsible for detecting changes in membrane potential. rupress.org
By using chimeric channels and mutagenesis, researchers have been able to identify the specific interaction sites for this compound. For instance, studies using chimeras of Kv2.1 and Nav1.7 channels revealed that this compound primarily interacts with the VSDs of domain II (DII) and domain IV (DIV) in the sodium channel. researchgate.net This demonstrated the toxin's ability to differentiate between the VSDs of different domains within the same channel protein.
Further research on the TRPA1 channel identified the extracellular loops of the S1-S4 gating domain as the specific binding site for this compound. rcsb.orgnih.gov This was a crucial finding, as it pinpointed the locus of interaction on a non-traditional target for this class of toxins. Similarly, for the T-type calcium channel Cav3.1, the domain IV S3-S4 linker region has been identified as a key determinant of the toxin's high-potency block. smartox-biotech.com These studies, which link specific structural elements of the channel to the functional effects of the toxin, are essential for building accurate models of ion channel operation.
| Ion Channel | Identified Binding Region/Domain | Significance in Structure-Function Studies |
| Nav1.7 | Voltage-Sensor Domains of Domain II (DII) and Domain IV (DIV). researchgate.net | Demonstrates domain-specific interaction for a gating modifier on a sodium channel. |
| TRPA1 | Extracellular loops of the S1-S4 gating domain. rcsb.orgnih.gov | Identified the first peptide toxin binding site on the VSD of a TRP channel. |
| Cav3.1 | Domain IV S3-S4 linker region. smartox-biotech.com | Pinpointed a key region responsible for the toxin's high potency and selectivity between Cav3 subtypes. |
Development of this compound Analogs with Altered Selectivity for Research Probes
A significant advancement in the use of this compound as a research tool has been the ability to engineer analogs with modified selectivity. rcsb.org This "toxineering" approach allows for the creation of highly specific molecular probes that can target a single type of ion channel, overcoming the native toxin's promiscuity. nih.gov
One powerful technique used is alanine-scanning mutagenesis, where individual amino acid residues of the toxin are systematically replaced with alanine (B10760859). rcsb.org By constructing a library of these this compound mutants and screening them against different ion channel targets, researchers can identify the key residues on the toxin's surface responsible for binding to each channel. rcsb.orgnih.gov
This approach revealed that this compound uses distinct, though partially overlapping, surfaces to bind to NaV1.2 and TRPA1 channels. rcsb.orgnih.gov This discovery was pivotal because it demonstrated that the toxin's binding sites for different channels were separable. Capitalizing on this, researchers successfully created novel this compound variants with dramatically altered selectivity. For example, the W5A mutant (where tryptophan at position 5 is replaced by alanine) is active only against TRPA1, having lost its activity at NaV1.2. Conversely, the S22A mutant (serine at position 22 replaced by alanine) is active only against NaV1.2 and does not affect TRPA1. nih.gov The development of these highly selective analogs provides researchers with refined tools to dissect the physiological roles of specific ion channels without confounding off-target effects. rcsb.orgnih.gov
| This compound Variant | Amino Acid Substitution | Altered Selectivity |
| W5A | Tryptophan at position 5 replaced with Alanine. nih.gov | Selective for TRPA1; activity against NaV1.2 is lost. nih.gov |
| S22A | Serine at position 22 replaced with Alanine. nih.gov | Selective for NaV1.2; activity against TRPA1 is lost. nih.gov |
Future Directions in Protx I Academic Research
Rational Design and Optimization of ProTx I-Based Peptides
A significant avenue of future research lies in the rational design and engineering of ProTx-I-based peptides to enhance their potency and, crucially, their selectivity for specific ion channel subtypes. The native ProTx-I peptide exhibits a degree of promiscuity, interacting with various voltage-gated sodium (NaV), calcium (CaV), and transient receptor potential (TRP) channels. nih.govresearchgate.net While this broad activity is useful for initial studies, therapeutic applications require precise targeting to avoid off-target effects.
One established approach that will continue to be refined is a technique known as "toxineering". smartox-biotech.comrcsb.org This involves creating libraries of ProTx-I variants with systematic mutations, such as alanine-scanning mutants, to map the key residues responsible for binding to different channels. rcsb.orgnih.gov By screening these mutant libraries against various ion channels, researchers have successfully identified distinct, partially overlapping surfaces on ProTx-I that govern its interaction with different targets like NaV1.2 and TRPA1. smartox-biotech.comrcsb.orgnih.gov This strategy has already yielded novel ProTx-I variants with dramatically altered specificity. smartox-biotech.comrcsb.orgnih.gov For instance, specific single-point mutations have created peptides that are active against either TRPA1 or NaV1.2, but not both, demonstrating that the broad activity of the parent molecule can be dissected and engineered for selective targeting. nih.gov
Future efforts will likely expand on this by incorporating non-canonical amino acids and other chemical modifications to further optimize the peptide's properties. The goal is to develop new analogues with tailored selectivity profiles, such as enhanced affinity for the pain-related channel NaV1.7 while minimizing activity at cardiac (NaV1.5) or central nervous system channels. researchgate.net
| ProTx-I Variant | Target Channel | Observed Effect | Reference |
|---|---|---|---|
| W5A (Tryptophan at position 5 to Alanine) | TRPA1 | Retains strong activity against TRPA1, but has very little activity against NaV1.2. | nih.gov |
| S22A (Serine at position 22 to Alanine) | NaV1.2 | Retains activity against NaV1.2, but is inactive against TRPA1. | nih.gov |
Exploration of Novel Interaction Partners Beyond Canonical Ion Channels
A key example of this expanded research is the identification of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel as a high-affinity target for ProTx-I. rcsb.orgnih.gov TRPA1 is a non-selective cation channel that functions as a primary nociceptor, playing a significant role in pain and inflammation pathways. nih.gov Unlike the voltage-gated channels that ProTx-I also targets, TRPA1 has a distinct structure and gating mechanism. Research has shown that ProTx-I is the first known high-affinity peptide antagonist for TRPA1. smartox-biotech.comrcsb.orgnih.gov
Studies utilizing chimeric channels have pinpointed the binding site of ProTx-I to the extracellular loops of the S1-S4 gating domain of TRPA1, a region it also recognizes on NaV channels. smartox-biotech.comnih.gov This discovery opens up new avenues for research into the molecular basis of pain and inflammation and positions ProTx-I as a valuable pharmacological tool for studying TRPA1 function. smartox-biotech.comnih.gov Future work will likely involve screening ProTx-I and its rationally designed analogues against a wider array of membrane proteins and receptors to identify other non-canonical targets, potentially revealing new physiological roles and therapeutic applications for this versatile peptide.
| Interaction Partner | Channel/Receptor Type | Significance | Reference |
|---|---|---|---|
| NaV Channels (e.g., NaV1.2, NaV1.5, NaV1.7, NaV1.8) | Voltage-Gated Sodium Channel | Canonical targets involved in neuronal excitability and pain signaling. | smartox-biotech.com |
| CaV Channels (e.g., CaV3.1) | Voltage-Gated Calcium Channel | Canonical targets involved in various physiological processes. | smartox-biotech.com |
| KV Channels (e.g., KV2.1) | Voltage-Gated Potassium Channel | Known off-target interaction. | smartox-biotech.com |
| TRPA1 | Transient Receptor Potential Cation Channel | Non-canonical target; a primary nociceptor involved in pain and inflammation. | nih.govnih.gov |
Integration with Advanced Imaging Techniques for Molecular Interaction Visualization
Cryogenic electron microscopy (cryo-EM) has emerged as a particularly powerful tool in this domain. nih.govresearchgate.net Recent studies have successfully determined the cryo-EM structure of the human NaV1.8 channel in complex with ProTx-I to a resolution of 2.8 Å. nih.govresearchgate.net This high-resolution structure provides unprecedented insight into the binding mechanism, revealing that ProTx-I binds to the S3-S4 linker on the second voltage-sensing domain (VSDII) of the channel. nih.gov
The cryo-EM maps are detailed enough to trace the peptide's backbone and observe how it wraps around the top of the S3 helix. nih.gov This visualization confirms that the interaction is stabilized by a hydrophobic patch on the toxin anchoring it to the cell membrane, alongside specific polar and acidic residues that interact with the channel itself. nih.gov The imaging also shows how ProTx-I binding displaces the VSDII S3-S4 linker, which is hypothesized to hinder the movement of the S4 voltage sensor during channel activation. nih.gov This structural data provides a physical justification for previous structure-activity relationship studies and explains the gating-modifier properties of the toxin. nih.gov Future research will undoubtedly apply cryo-EM and other high-resolution imaging techniques to visualize ProTx-I in complex with its other targets, such as NaV1.7 and TRPA1, to guide the design of next-generation, highly selective peptide therapeutics.
Computational Modeling for Predictive Research and Drug Discovery
Computational modeling is becoming an indispensable tool in the study of peptide toxins like ProTx-I, enabling predictive research and accelerating the drug discovery pipeline. nih.govnih.gov These in silico approaches complement experimental data by providing dynamic, atomic-level insights into the molecular interactions that govern toxin binding and channel modulation.
A key application of computational modeling is in refining and interpreting high-resolution structural data, such as that obtained from cryo-EM. nih.gov For instance, after obtaining a cryo-EM map of a channel-toxin complex, computational tools are used to fit and refine the atomic models of both the peptide and the channel into the electron density map. nih.gov This process helps to identify specific residue-residue contacts and understand the precise orientation of the toxin in its binding pocket.
Beyond structural refinement, molecular dynamics (MD) simulations are being used to study the dynamic behavior of ProTx-I and its targets over time. researchgate.netnih.gov These simulations can model how the peptide interacts with the lipid membrane, how it approaches its binding site on an ion channel, and how its binding affects the conformational changes associated with channel gating. nih.gov This provides a deeper understanding of the mechanism of action that static structures alone cannot offer.
Furthermore, computational platforms like Rosetta are being employed for the rational design of new peptide analogues. nih.govelifesciences.org While much of the pioneering work has been done on the related peptide ProTx-II, the same principles are being applied to ProTx-I. nih.govelifesciences.orgrupress.org These programs can predict how specific amino acid substitutions in the ProTx-I sequence will affect its stability, binding affinity, and selectivity for a given channel. elifesciences.org By screening thousands of potential variants in silico, researchers can prioritize a smaller number of promising candidates for chemical synthesis and experimental testing, dramatically accelerating the optimization process for developing novel therapeutics. rsc.orgnih.gov
Q & A
Basic Research Questions
Q. What experimental methodologies are critical for validating ProTx I's selectivity toward voltage-gated sodium (Nav) channels, particularly Nav1.7?
- Methodological Answer : To validate selectivity, combine patch-clamp electrophysiology (to measure ion current inhibition) with site-directed mutagenesis of Nav channel domains. For example, test this compound against Nav1.7 mutants (e.g., Domain II voltage-sensor modifications) to identify binding specificity. Include dose-response curves (e.g., IC₅₀ values) and cross-validate results using fluorescence-based binding assays (e.g., ATTO488-labeled ProTx analogues) . Ensure controls for off-target effects using Nav1.4 or Nav1.5 isoforms .
Q. How can researchers optimize in vitro experimental conditions to assess this compound's stability and functional efficacy?
- Methodological Answer : Use circular dichroism (CD) to monitor this compound’s secondary structure under varying pH/temperature conditions. Pair this with HPLC-based purity assessments and functional assays (e.g., inhibition of Nav1.7 currents in HEK293 cells). For stability, conduct time-course experiments with protease inhibitors (e.g., PMSF) to mitigate degradation . Reference standardized protocols for peptide handling from ion channel toxin studies .
Q. What statistical approaches are recommended for analyzing contradictory data in this compound’s dose-dependent effects across cell lines?
- Methodological Answer : Apply mixed-effects models to account for inter-cell-line variability (e.g., HEK293 vs. primary sensory neurons). Use Bland-Altman plots to visualize discrepancies and bootstrapping to estimate confidence intervals for IC₅₀ values. Replicate experiments with blinded operators to minimize bias .
Advanced Research Questions
Q. How can structural biology tools (e.g., cryo-EM, NMR) resolve this compound’s binding dynamics with Nav1.7 in pain-related neuronal models?
- Methodological Answer : Perform cryo-EM on this compound-bound Nav1.7 complexes extracted from dorsal root ganglia (DRG) neurons. Use NMR titration experiments to map residue-specific interactions, focusing on the voltage-sensor domain (VSD). Validate findings with alanine-scanning mutagenesis of this compound to identify critical binding residues. Cross-reference with MD simulations to predict kinetic binding parameters .
Q. What strategies mitigate confounding variables when testing this compound in in vivo neuropathic pain models?
- Methodological Answer : Employ randomized block designs to control for animal age/sex variability. Use intrathecal administration with osmotic pumps for consistent delivery. Incorporate sham-operated controls and behavioral assays (e.g., von Frey filament tests) blinded to treatment groups. Analyze data using ANOVA with post-hoc corrections (e.g., Tukey’s test) .
Q. How should researchers address discrepancies between this compound’s in vitro potency and in vivo bioavailability?
- Methodological Answer : Conduct pharmacokinetic studies (e.g., LC-MS/MS) to measure plasma/brain concentrations post-administration. Compare with ex vivo electrophysiology from treated tissues. If bioavailability is low, explore peptide cyclization or PEGylation to enhance stability. Use microdialysis in target regions (e.g., spinal cord) to correlate drug levels with efficacy .
Q. What multi-omics approaches can elucidate this compound’s downstream signaling pathways in chronic pain?
- Methodological Answer : Integrate transcriptomics (RNA-seq of DRG neurons) with phosphoproteomics (LC-MS/MS) to identify this compound-modulated pathways (e.g., MAPK/NF-κB). Validate using CRISPRi-mediated gene silencing of candidate targets. Apply pathway enrichment analysis (e.g., DAVID, GSEA) to prioritize therapeutic hypotheses .
Methodological Guidance for Data Reproducibility
- Experimental Replication : Follow the Beilstein Journal’s guidelines for detailing methods (e.g., reporting Nav1.7 cell-line sources, buffer compositions, and voltage protocols) to enable replication .
- Data Transparency : Deposit raw electrophysiology traces and omics datasets in repositories like Zenodo or Figshare, adhering to FAIR principles .
- Conflict Resolution : For contradictory results (e.g., this compound efficacy across studies), conduct meta-analyses using PRISMA frameworks to assess study heterogeneity (e.g., dosing regimens, pain models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
